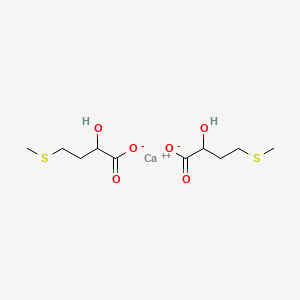

Calcium 2-hydroxy-4-(methylthio)butanoate

Übersicht

Beschreibung

Calcium-2-Hydroxy-4-(Methylthio)butanoat ist eine organische Verbindung, die als endogener Metabolit dient. Es ist ein Calciumsalz der 2-Hydroxy-4-(Methylthio)butansäure, die ein Derivat von Methionin ist, einer essentiellen Aminosäure. Diese Verbindung wird häufig als Nahrungsergänzungsmittel in Tierfutter verwendet, um das Wachstum zu fördern und die allgemeine Gesundheit zu verbessern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Calcium-2-Hydroxy-4-(Methylthio)butanoat kann durch Neutralisation von flüssiger 2-Hydroxy-4-(Methylthio)butansäure mit Calciumhydroxid oder Calciumoxid synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

Neutralisation: Die flüssige 2-Hydroxy-4-(Methylthio)butansäure wird mit Calciumhydroxid oder Calciumoxid vermischt.

Trocknung: Die resultierende Mischung wird getrocknet, um überschüssiges Wasser zu entfernen.

Mahlen und Sieben: Das getrocknete Produkt wird dann gemahlen und gesiebt, um ein feines Pulver zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von Calcium-2-Hydroxy-4-(Methylthio)butanoat einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von fortschrittlichen Trocknungs- und Mahlanlagen trägt zu einer gleichmäßigen Produktqualität bei .

Chemische Reaktionsanalyse

Reaktionstypen

Calcium-2-Hydroxy-4-(Methylthio)butanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfoxide und Sulfone wieder in den ursprünglichen Thioether umwandeln.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung von Estern und Ethern führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkohole, Alkylhalogenide.

Hauptprodukte

Oxidationsprodukte: Sulfoxide, Sulfone.

Reduktionsprodukte: Thioether.

Substitutionsprodukte: Ester, Ether.

Wissenschaftliche Forschungsanwendungen

Calcium-2-Hydroxy-4-(Methylthio)butanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine Rolle in Stoffwechselwegen und als Ergänzung in der Tierernährung untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Verbesserung der Immunfunktion und der Förderung des Wachstums.

Industrie: Wird bei der Produktion von Farbstoffen, Pharmazeutika und landwirtschaftlichen Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Calcium-2-Hydroxy-4-(Methylthio)butanoat beinhaltet seine Umwandlung in Methionin im Körper. Methionin ist eine essentielle Aminosäure, die eine entscheidende Rolle bei der Proteinsynthese, Methylierungsreaktionen und der Produktion anderer wichtiger Biomoleküle spielt. Die Verbindung wirkt, indem sie eine leicht verfügbare Quelle für Methionin bereitstellt, das für verschiedene physiologische Prozesse unerlässlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium 2-hydroxy-4-(methylthio)butanoate can be synthesized by neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with calcium hydroxide or calcium oxide. The reaction typically involves the following steps:

Neutralization: The liquid 2-hydroxy-4-(methylthio)butanoic acid is mixed with calcium hydroxide or calcium oxide.

Drying: The resulting mixture is dried to remove any excess water.

Grinding and Sieving: The dried product is then ground and sieved to obtain a fine powder.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced drying and grinding equipment helps in achieving a consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and ethers.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, alkyl halides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thioethers.

Substitution Products: Esters, ethers.

Wissenschaftliche Forschungsanwendungen

Calcium 2-hydroxy-4-(methylthio)butanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in metabolic pathways and as a supplement in animal nutrition.

Medicine: Investigated for its potential therapeutic effects, including its role in enhancing immune function and promoting growth.

Industry: Utilized in the production of dyes, pharmaceuticals, and agricultural chemicals.

Wirkmechanismus

The mechanism of action of calcium 2-hydroxy-4-(methylthio)butanoate involves its conversion to methionine in the body. Methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and the production of other important biomolecules. The compound acts by providing a readily available source of methionine, which is vital for various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methionin: Eine essentielle Aminosäure mit ähnlichen ernährungsphysiologischen Vorteilen.

2-Hydroxy-4-(Methylthio)butansäure: Die Stammverbindung von Calcium-2-Hydroxy-4-(Methylthio)butanoat.

Calcium-Methionin-Hydroxyanalog: Ein weiteres Calciumsalz eines Methioninderivats.

Einzigartigkeit

Calcium-2-Hydroxy-4-(Methylthio)butanoat ist aufgrund seiner hohen Bioverfügbarkeit und Stabilität im Vergleich zu anderen Methioninderivaten einzigartig. Seine Calciumsalzform erhöht seine Löslichkeit und Benutzerfreundlichkeit in verschiedenen Anwendungen, was es zu einer bevorzugten Wahl in der Tierernährung und in industriellen Prozessen macht .

Eigenschaften

IUPAC Name |

calcium;2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVDWASZFDIEH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

583-91-5 (Parent) | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80919308 | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-44-7, 14676-91-6 | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.